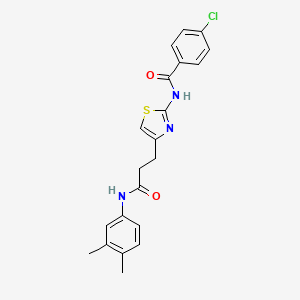![molecular formula C22H23N5O3 B2585440 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-33-4](/img/structure/B2585440.png)
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines, making it a potential surrogate of the purine ring . This compound is part of a series of 7-alkoxy - [1,2,4] triazolo [1, 5-a] pyrimidine derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of ethyl 5-amino-7- (4-phenyl)-4,7-dihydro- [1,2,4]triazolo [1,5-a]pyrimidine-6-carboxylate derivatives . Another study reported the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide .
Molecular Structure Analysis
The TP heterocycle is a relatively simple structure that has proved to be remarkably versatile . The ring system of TPs is isoelectronic with that of purines . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . It has been used in the design of new drugs due to its reactivity and presence in many molecules of natural, human, or plant origin . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are found in many natural products that exhibit biological activities. These compounds are involved in the development of sustainable methodologies for synthesizing fused heterocyclic compounds .
Antimicrobial Agents
Infectious diseases are a major challenge to human health, and there is a continuous need for new antimicrobial agents. Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains. For instance, certain compounds have demonstrated superior antibacterial activities comparable to first-line antibacterial agents like ampicillin .
Antimalarial Activity
Compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity. This highlights the potential of these compounds in contributing to the treatment and prevention of malaria .
HIV Research
The derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been investigated for their pharmacological activity caused by binding to HIV TAR RNA. This suggests their potential application in HIV research, possibly offering new avenues for the treatment of this virus .
Cancer Treatment
Polycyclic systems containing the 1,2,4-triazolo[1,5-a]-pyrimidine moiety have been reported to have antitumor properties. Additionally, complexes of triazolo-pyrimidines with metals like platinum and ruthenium are highly active against parasites and can also be used in treating cancer .
Cardiovascular Disorders
The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are utilized in the treatment of cardiovascular disorders. Their role in such treatments underscores the importance of these compounds in addressing heart-related diseases .
Type 2 Diabetes Management
These compounds have also been applied in the management of type 2 diabetes, indicating their versatility and significance in the field of endocrinology and metabolism .
Material Sciences
Beyond their biomedical applications, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have various applications in material sciences. This includes the development of new materials with specific properties for technological advancements .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .
properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYIOCJRFDRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2585358.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)


![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2585377.png)
![N-[4-(acetylamino)phenyl]-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2585378.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)
